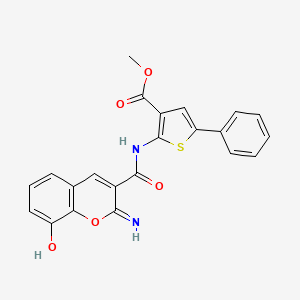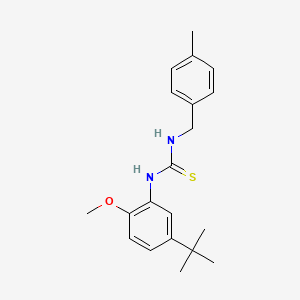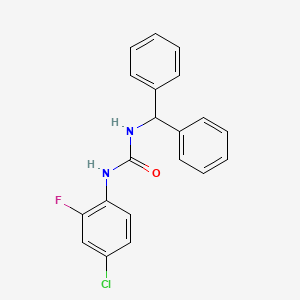![molecular formula C15H23NO B4769171 1-[4-(2-methylphenoxy)butyl]pyrrolidine](/img/structure/B4769171.png)
1-[4-(2-methylphenoxy)butyl]pyrrolidine
Vue d'ensemble
Description
1-[4-(2-methylphenoxy)butyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by a pyrrolidine ring attached to a butyl chain, which is further connected to a 2-methylphenoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-[4-(2-methylphenoxy)butyl]pyrrolidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the butyl chain: The butyl chain is synthesized through a series of reactions, starting from a suitable alkyl halide.
Attachment of the 2-methylphenoxy group: The 2-methylphenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the butyl chain.
Formation of the pyrrolidine ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-[4-(2-methylphenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group is replaced by other functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(2-methylphenoxy)butyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(2-methylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[4-(2-methylphenoxy)butyl]pyrrolidine can be compared with other similar compounds, such as:
1-[4-(2-chlorophenoxy)butyl]pyrrolidine: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine: This compound features a methoxy group on the phenoxy ring instead of a methyl group.
Propriétés
IUPAC Name |
1-[4-(2-methylphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14-8-2-3-9-15(14)17-13-7-6-12-16-10-4-5-11-16/h2-3,8-9H,4-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFHBACJOBGZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-azepanyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4769088.png)

![2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4769103.png)
![(2Z)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B4769111.png)

![4-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4769128.png)
![[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4769140.png)

![6-(4-fluorophenyl)-4-(4-iodophenyl)-2-methyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B4769157.png)
![2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B4769161.png)
![5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4769167.png)
![1-(ethylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B4769180.png)
![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4769182.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4769186.png)
